VU6010572

mGlu3 negative allosteric modulator receptor selectivity

VU6010572 is the gold-standard, highly selective (>100-fold) mGlu3 negative allosteric modulator (NAM) essential for precisely dissecting mGlu3 signaling in neuropsychiatric research. Its robust CNS penetration and validated in vivo efficacy at 3 mg/kg in tail suspension and anxiolytic assays make it irreplaceable over dual mGlu2/3 modulators or racemic mixtures. The pure (S)-enantiomer is crucial for reliable target engagement and interpretation of behavioral outcomes.

Molecular Formula C20H18FNO3
Molecular Weight 339.4 g/mol
Cat. No. B12416760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU6010572
Molecular FormulaC20H18FNO3
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(COC1=CC(=O)N(C=C1)C2=CC=C(C=C2)F)OC3=CC=CC=C3
InChIInChI=1S/C20H18FNO3/c1-15(25-18-5-3-2-4-6-18)14-24-19-11-12-22(20(23)13-19)17-9-7-16(21)8-10-17/h2-13,15H,14H2,1H3/t15-/m0/s1
InChIKeyAUMJXOXUSGIUCB-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one (VU6010572): A Highly Selective, CNS-Penetrant mGlu3 Negative Allosteric Modulator for Neuropharmacology Research


1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one (VU6010572, CAS 2126784-39-0) is a pyridinone-based negative allosteric modulator (NAM) that potently and selectively inhibits metabotropic glutamate receptor 3 (mGlu3) [1]. This compound is distinguished by its high CNS penetration, favorable physicochemical properties, and robust in vivo efficacy in preclinical models of depression and anxiety [2]. As a research tool compound, VU6010572 enables precise dissection of mGlu3-mediated signaling pathways in neuropsychiatric disorders.

Why 1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one Cannot Be Substituted by Other mGluR Modulators or Racemic Mixtures


Generic substitution of mGlu3-targeting compounds is scientifically invalid due to profound differences in receptor subtype selectivity, enantiospecific pharmacology, and CNS exposure. While many mGluR modulators target both mGlu2 and mGlu3 (dual NAMs) or exhibit inadequate brain penetration, VU6010572 achieves >100-fold selectivity for mGlu3 over mGlu2 and all other mGlu subtypes [1]. Furthermore, the (S)-enantiomer is essential for activity; the (R)-enantiomer shows negligible mGlu3 inhibition, precluding the use of racemic mixtures [2]. These distinct pharmacological and pharmacokinetic features directly impact experimental outcomes in behavioral and imaging studies, making VU6010572 irreplaceable for specific mGlu3 investigations.

Quantitative Differentiation of 1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one Against Closest Analogs


Superior mGlu3 Potency and Unmatched Selectivity vs. Dual mGlu2/3 NAMs and mGlu2-Selective NAMs

VU6010572 inhibits mGlu3 with an IC50 of 245 nM in calcium flux assays, while exhibiting no detectable inhibition of mGlu2 (IC50 >30 µM), representing >120-fold selectivity [1]. In contrast, the mGlu2-selective NAM VU6001966 displays an IC50 of 78 nM at mGlu2 but >30 µM at mGlu3 (>350-fold selectivity for mGlu2) . The earlier-generation mGlu3 NAM VU0650786 shows weaker potency (IC50 = 392 nM) and comparable selectivity over mGlu2 (>30 µM) . More recent binding data using [18F]VU6010572 indicates even higher affinity (IC50 = 39.9 nM) with >100-fold selectivity over all other mGlu subtypes [2].

mGlu3 negative allosteric modulator receptor selectivity

Exceptional CNS Penetration Outperforming Earlier mGlu3 NAMs

VU6010572 demonstrates excellent central nervous system penetration in rats, with a brain/plasma partition coefficient (Kp) of 1.2 and unbound brain/plasma ratio (Kp,uu) of 0.40 [1]. This CNS exposure surpasses that of many CNS drug candidates and earlier mGlu3 NAMs. In vivo PET imaging in CD-1 mice confirmed rapid brain uptake of [18F]VU6010572, reaching a standardized uptake value (SUV) of approximately 2.5 at 1 minute post-injection, validating its ability to cross the blood-brain barrier [2].

CNS penetration brain/plasma ratio blood-brain barrier

Robust In Vivo Antidepressant-Like Efficacy at 10-Fold Lower Dose Than Ketamine

In a direct head-to-head comparison in the mouse tail suspension test (TST), VU6010572 (3 mg/kg, i.p.) produced antidepressant-like efficacy comparable to that of ketamine at 30 mg/kg (i.p.)—a 10-fold lower dose [1]. Critically, the mGlu2-selective NAM VU6001966 was inactive in the same assay up to 30 mg/kg i.p., demonstrating that mGlu3 inhibition, not mGlu2 inhibition, drives the antidepressant-like phenotype [1]. Exposure analysis confirmed VU6010572 achieved total brain levels of ~1.2 µM (~5-fold above its mGlu3 IC50) at the efficacious 3 mg/kg dose [1].

antidepressant tail suspension test in vivo efficacy

Enantiospecific Activity: (S)-Enantiomer Essential for mGlu3 Inhibition

Structure-activity relationship (SAR) studies demonstrate that mGlu3 NAM activity is strictly enantiospecific to the (S)-enantiomer. VU6010572 ((S)-enantiomer) exhibits potent mGlu3 inhibition (IC50 = 245 nM), whereas the corresponding (R)-enantiomer shows negligible activity [1]. This enantiospecificity underscores the importance of procuring the pure (S)-stereoisomer, as racemic or (R)-enriched material would yield substantially reduced or absent pharmacological effects.

enantiospecific stereochemistry SAR

Streamlined 4-Step Synthesis: Improved Accessibility and Physicochemical Profile

VU6010572 is synthesized in only four steps, representing a 50% reduction in synthetic complexity compared to earlier mGlu3 NAM scaffolds such as VU0650786 (8 steps) [1]. This streamlined synthesis is accompanied by improved physicochemical properties, including lower molecular weight (339.4 g/mol), optimal lipophilicity (XLogP3 = 3.8), and moderate topological polar surface area (38.8 Ų) [2]. These features collectively enhance its drug-likeness and facilitate routine laboratory-scale procurement for research use.

synthetic accessibility physicochemical properties drug-like

Clean Ancillary Pharmacology Profile: Minimized Off-Target Risk

Broad ancillary pharmacology screening of VU6010572 against a panel of 68 GPCRs, ion channels, transporters, and nuclear hormone receptors revealed no significant activity (no inhibition >50% at 10 µM) [1]. This clean profile contrasts with many CNS-active compounds that exhibit polypharmacology, and it supports the conclusion that VU6010572-mediated effects are specifically attributable to mGlu3 inhibition.

ancillary pharmacology off-target selectivity

Recommended Applications of 1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one Based on Quantitative Evidence


Preclinical Studies Investigating mGlu3-Specific Contributions to Antidepressant and Anxiolytic Mechanisms

VU6010572 is the preferred tool compound for dissecting mGlu3-mediated antidepressant-like and anxiolytic-like effects. Its robust efficacy at 3 mg/kg in the tail suspension test, comparable to ketamine 30 mg/kg, and its demonstrated anxiolytic activity in elevated zero maze and marble burying assays [1][2], make it ideal for studies aimed at validating mGlu3 as a therapeutic target for mood and anxiety disorders.

PET Tracer Development and CNS Target Engagement Studies

The successful radiolabeling of VU6010572 with fluorine-18, achieving 48% radiochemical yield and 59 GBq/µmol molar activity [3], along with its brain uptake in vivo (SUV ~2.5 at 1 min), positions this scaffold as a promising lead for developing next-generation mGlu3 PET tracers. Researchers can utilize VU6010572 as a reference standard for validating imaging biomarkers and quantifying CNS target engagement.

Behavioral Pharmacology Studies Requiring Selective mGlu3 Inhibition Without mGlu2 Confounds

When experimental designs demand selective blockade of mGlu3 signaling while preserving mGlu2 function, VU6010572 is uniquely suited. Its >120-fold selectivity over mGlu2 and clean ancillary pharmacology profile [1] ensure that observed behavioral outcomes (e.g., attenuation of alcohol interoceptive effects [4]) can be confidently attributed to mGlu3 inhibition.

Medicinal Chemistry Campaigns Aiming to Optimize mGlu3 NAM Drug-Like Properties

The N-aryl phenoxyethoxy pyridinone chemotype exemplified by VU6010572 offers an attractive starting point for structure-activity relationship optimization. Its efficient 4-step synthesis, favorable physicochemical properties (MW 339.4, XLogP3 3.8), and enantiospecific pharmacology [1][2] provide a robust framework for iterative medicinal chemistry efforts to further enhance potency, selectivity, and pharmacokinetic parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU6010572

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.